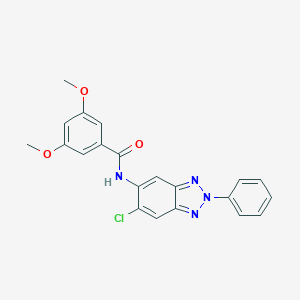
4-Bromo-3-methoxynaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methoxynaphthalene-2-carboxylic acid is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various areas of research. This compound is a derivative of naphthalene and contains a carboxylic acid functional group, a bromine atom, and a methoxy group.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-methoxynaphthalene-2-carboxylic acid is not well understood. However, it has been reported in some studies that this compound can act as a nucleophile and can undergo various reactions with electrophiles. This property makes it a useful building block for the synthesis of other compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Bromo-3-methoxynaphthalene-2-carboxylic acid. However, it has been reported in some studies that this compound can inhibit the growth of cancer cells. This property makes it a potential candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Bromo-3-methoxynaphthalene-2-carboxylic acid in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound is its limited solubility in common solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on 4-Bromo-3-methoxynaphthalene-2-carboxylic acid. One area of research is the synthesis of novel compounds using this compound as a building block. Another area of research is the investigation of its potential anticancer properties and the development of new drugs based on this compound. Additionally, the development of new methods for the synthesis of this compound and its derivatives could also be an area of future research.
Conclusion:
In conclusion, 4-Bromo-3-methoxynaphthalene-2-carboxylic acid is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method is reliable and efficient, and it can be used as a building block for the synthesis of other compounds. While limited information is available on its biochemical and physiological effects, it has been reported to have potential anticancer properties. Overall, there are several potential future directions for research on this compound, and further investigation could lead to the development of new drugs and compounds with various applications.
Méthodes De Synthèse
The synthesis of 4-Bromo-3-methoxynaphthalene-2-carboxylic acid involves the bromination of 3-methoxynaphthalene-2-carboxylic acid using bromine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. This method has been reported in several studies and is considered a reliable and efficient way to synthesize this compound.
Applications De Recherche Scientifique
4-Bromo-3-methoxynaphthalene-2-carboxylic acid has a wide range of potential applications in scientific research. One of the main areas of research is in the field of organic synthesis, where this compound can be used as a building block for the synthesis of other compounds. It has been reported in several studies that this compound can be used as a precursor for the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H9BrO3 |
|---|---|
Poids moléculaire |
281.1 g/mol |
Nom IUPAC |
4-bromo-3-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO3/c1-16-11-9(12(14)15)6-7-4-2-3-5-8(7)10(11)13/h2-6H,1H3,(H,14,15) |
Clé InChI |
NGGAKJLGWWORCT-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)O)Br |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-methoxybenzoyl)thiourea](/img/structure/B278123.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B278126.png)
![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B278129.png)

![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B278134.png)
![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)


![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)